3-(Piperazin-1-yl)oxolane-3-carboxamide dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by a piperazine ring and an oxolane structure, which contribute to its potential biological activities. This compound is primarily investigated for its therapeutic properties, particularly in the treatment of various central nervous system disorders.
The compound is derived from piperazine, a well-known bicyclic amine, and oxolane, a five-membered cyclic ether. It is classified under carboxamide derivatives due to the presence of the carboxamide functional group in its molecular structure. This classification is significant as it often correlates with specific pharmacological activities.
The synthesis of 3-(Piperazin-1-yl)oxolane-3-carboxamide dihydrochloride can be achieved through several methods, typically involving the reaction of piperazine with oxolane derivatives. A common synthetic route includes:
This multi-step synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity.
The molecular structure of 3-(Piperazin-1-yl)oxolane-3-carboxamide dihydrochloride can be represented as follows:
The structure comprises a piperazine ring connected to an oxolane moiety, with a carboxamide functional group attached to the oxolane. The presence of two hydrochloride groups indicates that the compound exists in a salt form, which may influence its solubility and stability.
The compound can undergo various chemical reactions typical for amides and cyclic ethers:
These reactions are critical for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
Further studies are necessary to elucidate these mechanisms fully.
Key physical and chemical properties relevant to 3-(Piperazin-1-yl)oxolane-3-carboxamide dihydrochloride include:
These properties are essential for determining suitable formulations for pharmaceutical applications.
3-(Piperazin-1-yl)oxolane-3-carboxamide dihydrochloride has potential applications in various fields:
The piperazine-oxolane (tetrahydrofuran) hybrid scaffold in 3-(Piperazin-1-yl)oxolane-3-carboxamide dihydrochloride exhibits unique conformational behavior that critically influences ligand-receptor binding. The piperazine ring adopts chair or boat conformations, while the oxolane moiety constrains rotational freedom through its tetracyclic structure. This semi-rigid framework balances flexibility for induced-fit binding and stability for target selectivity. Molecular dynamics simulations reveal that the oxolane’s gauche effect stabilizes C–C bonds at 60° dihedral angles, positioning the piperazine nitrogen atoms for optimal salt-bridge formation with aspartate/glutamate residues in binding pockets [2] [6].
Key conformational drivers include:
Table 1: Conformational Drivers in Piperazine-Oxolane Hybrids
Driver | Energy Contribution (kcal/mol) | Biological Consequence |
---|---|---|
Steric encumbrance | ΔG = -2.1 to -3.8 | Reduced entropic binding penalty |
Gauche effect | ΔG = -1.5 | Optimal positioning of H-bond acceptors |
n→π* interaction | ΔG = -0.7 to -1.2 | Stabilizes carbonyl-piperazine alignment |
CH-π interaction | ΔG = -1.0 | Enhanced hydrophobic pocket engagement |
Protein Data Bank analyses demonstrate that piperazine-oxolane scaffolds occupy extended binding domains (e.g., GPCR allosteric sites), where the oxolane oxygen forms hydrogen bonds with Ser/Thr residues while the piperazine N4-protonation state enables ionic interactions [5] [9]. NMR studies confirm slow nitrogen inversion rates (τ = 10⁻² s), indicating persistent chiral environments despite piperazine’s nominal symmetry [8].
The carboxamide group in 3-(Piperazin-1-yl)oxolane-3-carboxamide serves as a stereoelectronic modulator through three primary mechanisms:
X-ray crystallography reveals distinct rotamer populations:
Table 2: Electronic Effects of Carboxamide Substituents
Parameter | Value | Technique | Biological Impact |
---|---|---|---|
Carbonyl bond length | 1.226 ± 0.007 Å | X-ray diffraction | Enhanced H-bond acceptor capacity |
τ(C–N–C=O) dihedral | 82.3° ± 3.1° | DFT calculations (B3LYP/6-311G**) | Preorganizes for β-sheet mimicry |
Carbonyl IR stretch | 1652 cm⁻¹ | FT-IR spectroscopy | Reduced conjugation vs. aryl amides |
[13]C chemical shift | 169.8 ppm | NMR (DMSO-d₆) | Electron-deficient carbonyl carbon |
Trifluoromethyl analogues demonstrate that electron-withdrawing groups increase carboxamide acidity (ΔpKₐ = -1.2), strengthening salt bridges in serine protease active sites [10]. However, the non-fluorinated parent compound exhibits superior membrane permeability (log P = -0.42) due to reduced hydrogen bond donor capacity [6].
Piperazine’s versatility as a pharmacophore stems from its balanced physicochemical properties: pKₐ = 9.8 (protonated) and 5.4 (free base), log P = -1.03, and polar surface area (PSA) = 6.2 Ų. When incorporated into hybrid scaffolds, these parameters undergo significant modulation:
Table 3: Piperazine Hybrid Scaffolds in Drug Design
Scaffold Type | log D₇.₄ | PSA (Ų) | % Oral Bioavailability | Target Applications |
---|---|---|---|---|
Piperazine-oxolane | -0.82 | 68.9 | 64% (rat model) | Kinase inhibitors, GPCR ligands |
Phenylpiperazine [4] | 2.15 | 32.1 | 88% | Antidepressants, antipsychotics |
Benzhydrylpiperazine [7] | 3.78 | 26.4 | 42% | Antimicrobials, antihistamines |
Trifluoromethylpiperazine [10] | 1.92 | 45.3 | 71% | Antimycobacterial agents |
Benzylpiperazine [8] | 1.05 | 29.7 | 95% | CNS stimulants (restricted) |
Key advantages of the piperazine-oxolane scaffold include:
Molecular docking studies against eIF4A1 helicase demonstrate that piperazine-oxolane derivatives achieve -9.2 kcal/mol binding energy, surpassing phenylpiperazine analogues (-7.8 kcal/mol) due to complementary H-bonding with Glu307 and hydrophobic filling of the ribose pocket [4]. In antimicrobial applications, the oxolane-carboxamide moiety improves penetration through mycobacterial waxy layers, showing MIC = 0.8 μg/mL against Mycobacterium smegmatis versus 12.5 μg/mL for piperazine-quinoxaline derivatives [10].
Synthetic versatility is evidenced by regioselective N-functionalization: nucleophilic substitution at C3-oxolane occurs preferentially at piperazine N1 due to steric shielding from the carboxamide group [7] [10]. This enables late-stage diversification without protecting groups—a significant advantage over benzylpiperazine derivatives requiring orthogonal protection strategies [8]. The dihydrochloride salt form further enhances crystallinity (melting point = 217–219°C), facilitating pharmaceutical processing [3].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: